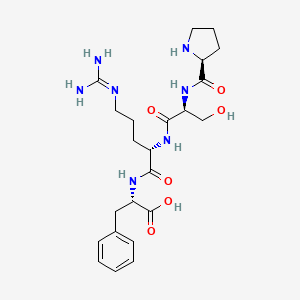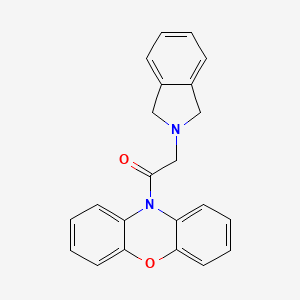
2-(1,3-Dihydro-2H-isoindol-2-yl)-1-(10H-phenoxazin-10-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dihydro-2H-isoindol-2-yl)-1-(10H-phenoxazin-10-yl)ethan-1-one is a complex organic compound that features both isoindoline and phenoxazine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dihydro-2H-isoindol-2-yl)-1-(10H-phenoxazin-10-yl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Isoindoline Moiety: This can be achieved through the reduction of phthalimide derivatives.
Formation of Phenoxazine Moiety: This can be synthesized via oxidative coupling of o-aminophenol derivatives.
Coupling Reaction: The final step involves coupling the isoindoline and phenoxazine moieties through a suitable linker, such as an ethanone group, under specific reaction conditions (e.g., using a coupling reagent like EDCI in the presence of a base).
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Dihydro-2H-isoindol-2-yl)-1-(10H-phenoxazin-10-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The phenoxazine moiety can be oxidized to form quinone derivatives.
Reduction: The isoindoline moiety can be reduced to form more saturated derivatives.
Substitution: Both moieties can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxazine moiety might yield phenoxazone derivatives, while reduction of the isoindoline moiety might yield more saturated isoindoline derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex organic molecules.
Biology: Potential use in biochemical assays or as a fluorescent probe.
Medicine: Possible applications in drug design and development, particularly in targeting specific biological pathways.
Industry: Use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 2-(1,3-Dihydro-2H-isoindol-2-yl)-1-(10H-phenoxazin-10-yl)ethan-1-one would depend on its specific application. For example:
In Biological Systems: It might interact with specific enzymes or receptors, modulating their activity.
In Organic Electronics: It might function as a charge carrier or light-emitting material, depending on its electronic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,3-Dihydro-2H-isoindol-2-yl)-1-(10H-phenothiazin-10-yl)ethan-1-one: Similar structure but with a phenothiazine moiety instead of phenoxazine.
2-(1,3-Dihydro-2H-isoindol-2-yl)-1-(10H-phenoxazin-10-yl)propan-1-one: Similar structure but with a propanone linker instead of ethanone.
Uniqueness
The unique combination of isoindoline and phenoxazine moieties in 2-(1,3-Dihydro-2H-isoindol-2-yl)-1-(10H-phenoxazin-10-yl)ethan-1-one may confer distinct electronic, photophysical, and chemical properties, making it valuable for specific applications in materials science and medicinal chemistry.
Propriétés
Numéro CAS |
827309-47-7 |
|---|---|
Formule moléculaire |
C22H18N2O2 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
2-(1,3-dihydroisoindol-2-yl)-1-phenoxazin-10-ylethanone |
InChI |
InChI=1S/C22H18N2O2/c25-22(15-23-13-16-7-1-2-8-17(16)14-23)24-18-9-3-5-11-20(18)26-21-12-6-4-10-19(21)24/h1-12H,13-15H2 |
Clé InChI |
HZFGFFHCLDVOBV-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2CN1CC(=O)N3C4=CC=CC=C4OC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


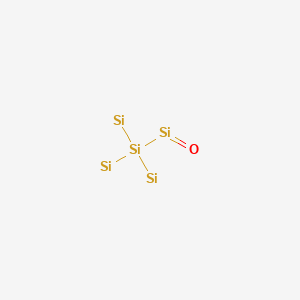
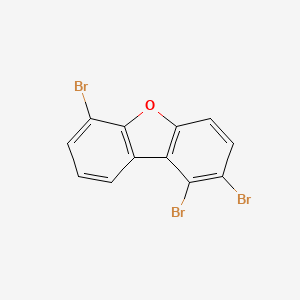
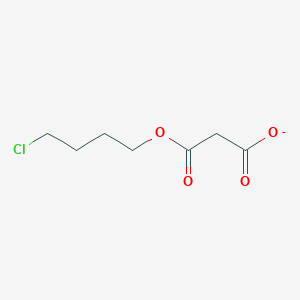
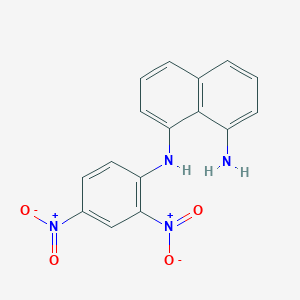
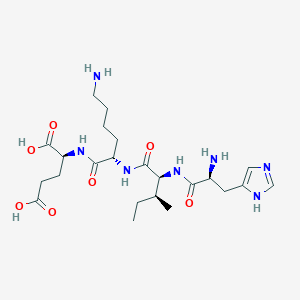
![N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline](/img/structure/B14221462.png)


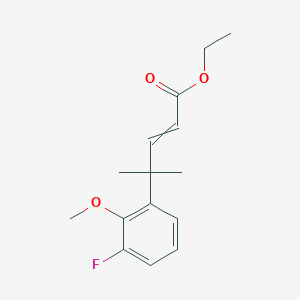
![3-[(2-Methoxyethyl)amino]-1-(morpholin-4-yl)but-2-en-1-one](/img/structure/B14221494.png)

![6-{[(Naphthalen-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14221518.png)
